molecular formula C18H19NO6 B11017441 1-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline

1-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline

Cat. No.: B11017441
M. Wt: 345.3 g/mol
InChI Key: HCRYDULCGOGIKS-AWEZNQCLSA-N
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Description

Preparation Methods

The synthesis of 1-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with L-proline. The reaction is carried out under mild conditions using N,N’-carbonyldiimidazole as a coupling agent . The product is then purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major products formed from these reactions include quinones, alcohols, and carboxylic acids .

Scientific Research Applications

1-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication . The chromen moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the proline residue may enhance the compound’s binding affinity to the enzyme.

Comparison with Similar Compounds

1-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined chromen and proline structure, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

(2S)-1-[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H19NO6/c1-2-11-8-17(21)25-15-9-12(5-6-13(11)15)24-10-16(20)19-7-3-4-14(19)18(22)23/h5-6,8-9,14H,2-4,7,10H2,1H3,(H,22,23)/t14-/m0/s1

InChI Key

HCRYDULCGOGIKS-AWEZNQCLSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCCC3C(=O)O

solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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